Dual VEGFR-2/c-Met Kinase Inhibition Scaffold
In a head‑to‑head kinase inhibitor programme, 2‑(piperidin‑4‑yl)benzo[d]oxazole was used as the central scaffold to generate a series of derivatives. Compounds 5a, 5g, 5h, 11a, and 11b, all constructed on the 4‑piperidinyl benzoxazole template, inhibited VEGFR‑2 with IC50 values ranging from 0.145 µM to 0.970 µM and c‑Met with IC50 values from 0.181 µM to 1.885 µM [1]. The parent scaffold itself, while not a potent inhibitor in isolation, provides the necessary geometry for simultaneous interaction with the hinge region of both kinases. By contrast, attempts to use a 3‑piperidinyl benzoxazole isomer in preliminary molecular docking (presented in the same study) failed to recapitulate the dual binding pose because the shifted amine position disrupted a conserved hydrogen bond with the Met1160 backbone of c‑Met [1]. No further optimisation of the 3‑piperidinyl series was pursued, whereas the 4‑piperidinyl series produced a lead compound (11b) with VEGFR‑2 IC50 = 0.145 µM and c‑Met IC50 = 0.318 µM, comparable to sorafenib (VEGFR‑2 IC50 = 0.092 µM) [1].
| Evidence Dimension | Kinase inhibitory potency (IC50) and binding geometry feasibility |
|---|---|
| Target Compound Data | Scaffold used to produce derivative 11b: VEGFR-2 IC50 = 0.145 µM, c-Met IC50 = 0.318 µM |
| Comparator Or Baseline | Sorafenib: VEGFR-2 IC50 = 0.092 µM; 3-piperidinyl benzoxazole isomer: binding pose incompatible with dual kinase inhibition (docking study) |
| Quantified Difference | Derivative 11b (4-piperidinyl series) is 1.6‑fold less potent than sorafenib on VEGFR‑2 but equipotent on c‑Met; 3‑piperidinyl isomer abandoned due to inability to form key hydrogen bond. |
| Conditions | In vitro kinase inhibition assay; molecular docking in ATP-binding pockets of VEGFR-2 (PDB: 4ASD) and c-Met (PDB: 3LQ8) |
Why This Matters
The 4‑piperidinyl attachment geometry is a prerequisite for engaging both VEGFR‑2 and c‑Met simultaneously; purchasing a different regioisomer would necessitate a complete redesign of the inhibitor series.
- [1] Eldehna, W. M. et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 18(12), 1875. View Source
